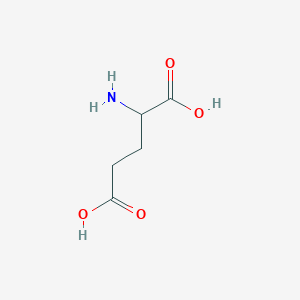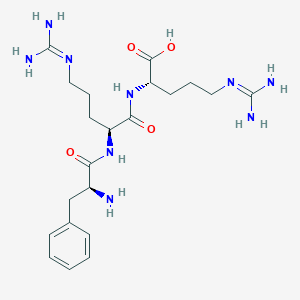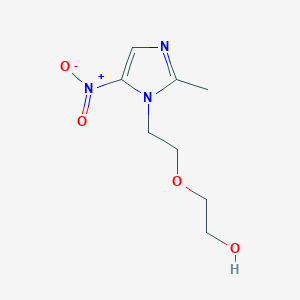
6-羟基-2,4,5-三氨基嘧啶硫酸盐
描述
6-Hydroxy-2,4,5-triaminopyrimidine sulfate is a chemical compound with the molecular formula C4H7N5O · H2SO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxyl and amino groups .
科学研究应用
6-Hydroxy-2,4,5-triaminopyrimidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
6-Hydroxy-2,4,5-triaminopyrimidine sulfate, also known as 2,4,5-Triamino-6-hydroxypyrimidine Sulfate, is a derivatized pyrimidine compound . It has been shown to act as an antioxidant similarly to tetrahydrofolate (THF) and 5-methyltetrahydrofolate
Mode of Action
It has been suggested that this compound may exhibit properties by binding to the riboswitch domain .
Biochemical Pathways
The compound is suggested to be involved in guanine-related metabolic pathways . Riboswitches, which are regulatory elements modulating gene expression in response to specific metabolite binding, are implicated in its mechanism of action .
Result of Action
It has been suggested that riboswitch agonists like this compound may exhibit antimicrobial properties .
生化分析
Biochemical Properties
6-Hydroxy-2,4,5-triaminopyrimidine sulfate plays a crucial role in biochemical reactions, particularly those involving nucleic acids. This compound interacts with enzymes such as riboswitches, which are regulatory elements that modulate gene expression in response to specific metabolite binding . The interaction between 6-Hydroxy-2,4,5-triaminopyrimidine sulfate and riboswitches can inhibit guanine-related metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, this compound may interact with other proteins and biomolecules involved in nucleotide synthesis and repair, further influencing cellular metabolism.
Cellular Effects
The effects of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction with riboswitches can lead to changes in gene expression, affecting the production of proteins involved in critical cellular functions . Moreover, 6-Hydroxy-2,4,5-triaminopyrimidine sulfate may impact cell signaling pathways by altering the availability of nucleotides required for signal transduction processes.
Molecular Mechanism
The molecular mechanism of action of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to riboswitch domains, inhibiting the function of guanine riboswitches and thereby disrupting guanine-related metabolic pathways . This inhibition can lead to a decrease in the synthesis of guanine nucleotides, affecting various cellular processes that rely on these nucleotides. Additionally, 6-Hydroxy-2,4,5-triaminopyrimidine sulfate may influence gene expression by altering the transcriptional activity of genes regulated by riboswitches.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Hydroxy-2,4,5-triaminopyrimidine sulfate remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects by modulating metabolic pathways and gene expression. At high doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential cytotoxicity . Threshold effects observed in these studies indicate that careful dosage control is essential to maximize the therapeutic potential of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate while minimizing its adverse effects.
Metabolic Pathways
6-Hydroxy-2,4,5-triaminopyrimidine sulfate is involved in several metabolic pathways, particularly those related to nucleotide synthesis and repair. This compound interacts with enzymes such as riboswitches, which regulate the synthesis of guanine nucleotides . By inhibiting these enzymes, 6-Hydroxy-2,4,5-triaminopyrimidine sulfate can alter the metabolic flux and levels of metabolites within the cell. Additionally, this compound may affect other metabolic pathways by influencing the availability of nucleotides required for various biochemical reactions.
Transport and Distribution
The transport and distribution of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate can influence its activity and function, as well as its potential therapeutic effects.
Subcellular Localization
The subcellular localization of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate can affect its interactions with biomolecules and its overall biochemical properties, highlighting the importance of understanding its subcellular distribution.
准备方法
Synthetic Routes and Reaction Conditions
6-Hydroxy-2,4,5-triaminopyrimidine sulfate can be synthesized through several methods. One common approach involves the reaction of 2,4,5-triaminopyrimidine with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfate salt .
Another method involves the hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine over a palladium/carbon (Pd/C) catalyst. This process has been optimized to achieve a high yield of over 90% .
Industrial Production Methods
In industrial settings, the production of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate often involves large-scale synthesis using the aforementioned methods. The reaction conditions are carefully monitored to ensure consistency and purity of the final product .
化学反应分析
Types of Reactions
6-Hydroxy-2,4,5-triaminopyrimidine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different hydroxylated or aminated derivatives .
相似化合物的比较
Similar Compounds
- 2,4,5-Triamino-6-hydroxypyrimidine sulfate
- 4-Hydroxy-2,5,6-triaminopyrimidine sulfate
- 2,5,6-Triamino-4-pyrimidinol sulfate
Uniqueness
6-Hydroxy-2,4,5-triaminopyrimidine sulfate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to interact with riboswitches and inhibit specific metabolic pathways sets it apart from other similar compounds .
属性
IUPAC Name |
sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNEEODWFLVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1004-75-7 (Parent) | |
| Record name | 2,5,6-Triamino-4-pyrimidinol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80192518 | |
| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39267-74-8, 35011-47-3 | |
| Record name | 2,5,6-Triamino-4-hydroxypyrimidine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39267-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 2,5,6-triamino-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35011-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,6-Triamino-4-pyrimidinol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC 167378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035011473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35011-47-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,6-triaminopyrimidin-4(1H)-one sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5,6-triaminopyrimidin-4(1H)-one sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5,6-TRIAMINO-4-PYRIMIDINOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SZ7ZX1H0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4,5-triamino-6-hydroxypyrimidine sulfate in biochemical synthesis?
A1: 2,4,5-Triamino-6-hydroxypyrimidine sulfate is a crucial precursor in the synthesis of purine bases, particularly guanine. [] This compound reacts with morpholinium [13C]formate to yield [8-13C]guanine, a labeled form of guanine, in high yield (80%). [] This labeled guanine is a valuable tool for studying metabolic pathways and DNA replication.
Q2: What are the advantages of the new method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate as described in the research?
A2: The novel method utilizes catalytic hydrogenation of 2,4-diamido-5-nitroso-6-hydroxy pyrimidine in a neutral, surfactant-containing aqueous solution. [] This approach offers several advantages over traditional methods:
- Reduced Environmental Impact: Significantly lowers the consumption of acid and alkali, leading to a more environmentally friendly process. []
- Cost-Effectiveness: Minimizes chemical usage, resulting in reduced production costs. []
- Improved Yield and Purity: The method leads to a higher yield and purity of the final 2,4,5-triamino-6-hydroxypyrimidine sulfate product. []
Q3: How does the use of morpholinium [13C]formate simplify the synthesis of labeled guanine?
A3: Traditionally, synthesizing labeled guanine involved multiple steps, including the preparation and isolation of [13C]-N-formylmorpholine and an intermediate N5-[13C]formyl pyrimidine derivative. [] Utilizing morpholinium [13C]formate directly eliminates these intermediate steps, simplifying the process and increasing efficiency. [] This direct reaction also avoids isotopic scrambling, ensuring the accurate labeling of guanine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)



![2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B140101.png)



